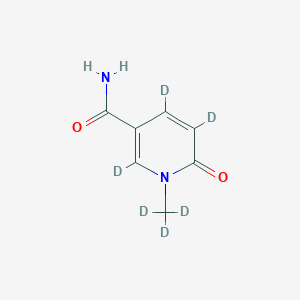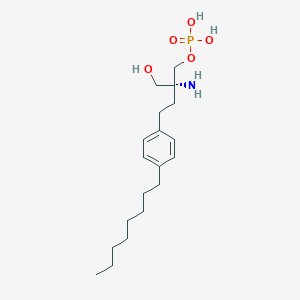
(R)-Fty 720P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Fty 720P, also known as Fingolimod, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is primarily known for its immunomodulatory properties and is used in the treatment of multiple sclerosis. The compound is a sphingosine-1-phosphate receptor modulator, which plays a crucial role in immune cell regulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fty 720P involves several steps, starting from commercially available starting materials. The key steps include:
Alkylation: The initial step involves the alkylation of a suitable sphingosine derivative.
Cyclization: This is followed by a cyclization reaction to form the core structure of the compound.
Functional Group Modification: The final steps involve the modification of functional groups to achieve the desired pharmacological properties.
Industrial Production Methods
Industrial production of ®-Fty 720P typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-Fty 720P undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts such as palladium on carbon are used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various metabolites that can be further studied for their pharmacological effects.
Wissenschaftliche Forschungsanwendungen
®-Fty 720P has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sphingosine-1-phosphate receptor modulators.
Biology: Investigated for its role in immune cell regulation and signaling pathways.
Medicine: Primarily used in the treatment of multiple sclerosis and being explored for other autoimmune diseases.
Industry: Utilized in the development of new immunomodulatory drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of ®-Fty 720P involves its interaction with sphingosine-1-phosphate receptors. By binding to these receptors, the compound modulates immune cell trafficking, preventing the migration of lymphocytes from lymph nodes to the central nervous system. This action reduces the inflammatory response associated with multiple sclerosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immunomodulatory effects.
Ozanimod: A compound with a similar mechanism of action but different pharmacokinetic properties.
Ponesimod: Known for its selective binding to specific sphingosine-1-phosphate receptor subtypes.
Uniqueness
®-Fty 720P is unique due to its specific binding affinity and pharmacokinetic profile, making it particularly effective in the treatment of multiple sclerosis. Its ability to modulate immune cell trafficking with minimal side effects sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C19H34NO5P |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
[(2R)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m1/s1 |
InChI-Schlüssel |
LRFKWQGGENFBFO-LJQANCHMSA-N |
Isomerische SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@@](CO)(COP(=O)(O)O)N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)
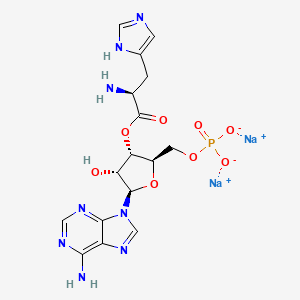
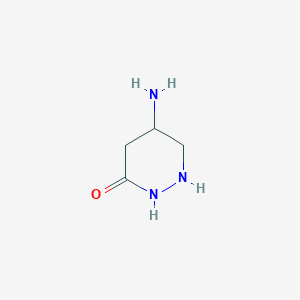
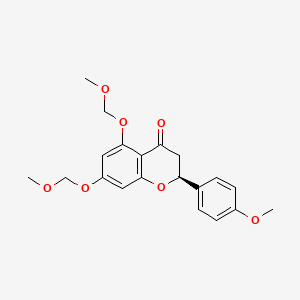
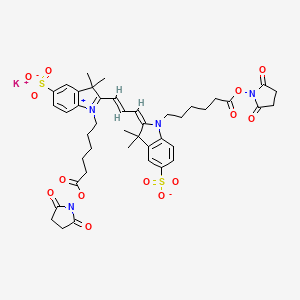
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
![1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole](/img/structure/B12364671.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
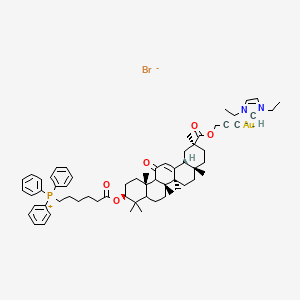
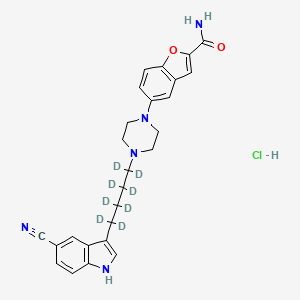
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)
